molecular formula C10H11N3 B15278652 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine

2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B15278652
M. Wt: 173.21 g/mol
InChI Key: LQNPDOZBIIBKQE-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a bicyclic core of imidazo[4,5-b]pyridine with a cyclopropylmethyl substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H11N3/c1-2-8-10(11-5-1)13-9(12-8)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,11,12,13)

InChI Key

LQNPDOZBIIBKQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethylamine with a pyridine derivative under acidic or basic conditions to form the desired imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The biological and physicochemical properties of imidazo[4,5-b]pyridine derivatives are highly dependent on substituents at position 2. Key examples include:

Compound Substituent at Position 2 Key Features Biological Activity
2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine Cyclopropylmethyl Bulky, lipophilic; enhances metabolic stability and target selectivity Under investigation
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine Furan-2-yl + prop-2-ynyl Alkyne group enables click chemistry modifications; heterocyclic furan Anticancer lead candidate
BYK191023 2-(4-Methoxy-pyridin-2-yl)-ethyl High selectivity for inducible nitric oxide synthase (iNOS) iNOS inhibitor
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine Pyridin-3-yl Facilitates π-π stacking interactions; broad-spectrum activity Antimicrobial
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine Trifluoromethyl Electron-withdrawing; improves membrane permeability Enzyme inhibition (e.g., kinases)

Key Insights :

  • Cyclopropylmethyl substituents improve metabolic stability due to the rigid cyclopropane ring, reducing oxidative degradation .
  • Alkyne-containing derivatives (e.g., prop-2-ynyl) allow modular functionalization for drug discovery .
  • Aromatic substituents (e.g., pyridin-3-yl) enhance binding affinity via hydrophobic and π-π interactions .
Antimicrobial Activity
  • 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives exhibit moderate to strong activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi (MIC: 16–64 µg/mL), comparable to streptomycin and gentamicin .
  • Triazolemethyl derivatives (e.g., 3-((3H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine) show enhanced antifungal activity due to improved solubility and target engagement .
Anticancer and Anti-Inflammatory Activity
  • Diaryl derivatives (e.g., 2,3-diaryl-3H-imidazo[4,5-b]pyridine) demonstrate moderate cytotoxicity against K562 leukemia cells (IC₅₀: 12–45 µM) and COX-2 inhibition (IC₅₀: 0.8–3.2 µM) .
  • BYK191023 selectively inhibits iNOS (IC₅₀: 0.13 µM) with >1,000-fold selectivity over endothelial NOS (eNOS), highlighting the role of substituents in isoform specificity .
Enzyme Inhibition
  • MLK3 inhibitors with 3H-imidazo[4,5-b]pyridine cores show nanomolar affinity (IC₅₀: 50–200 nM) in neurodegenerative disease models, driven by hydrogen bonding with kinase active sites .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., cyclopropylmethyl, pyridinyl): Improve metabolic stability and target residence time .
  • Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance membrane permeability and enzyme inhibition .

Biological Activity

2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by an imidazo[4,5-b]pyridine core with a cyclopropylmethyl substituent. Its molecular formula is C10H11N3C_{10}H_{11}N_3, and it has a molecular weight of approximately 175.22 g/mol. The unique cyclopropyl group may influence its interaction with biological targets, potentially enhancing its pharmacological properties.

Biological Activity Overview

Research into the biological activity of 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine indicates several promising therapeutic applications:

  • Anti-Cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties by modulating various cellular pathways. It has been noted for its ability to inhibit tumor growth in certain cancer models.
  • Anti-Inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Some studies have indicated that it may possess antimicrobial activity against specific pathogens.

The mechanisms through which 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in critical cellular processes:

  • Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signaling pathways associated with cell proliferation and survival.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways relevant to cancer and inflammation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-CancerInhibits tumor growth in xenograft models
Anti-InflammatoryReduces cytokine levels in inflammatory models
AntimicrobialEffective against Gram-positive bacteria

Case Study: Anti-Cancer Efficacy

A study conducted on xenograft models demonstrated that 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine significantly reduced tumor size compared to control groups. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent for various malignancies.

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)0.45
A549 (Lung Cancer)0.32
HeLa (Cervical Cancer)0.50

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